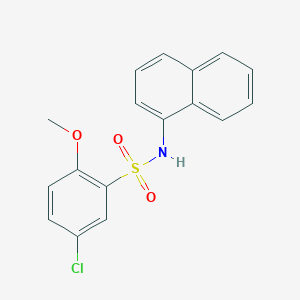
Methyl 4-tert-butyl-2-nitrophenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-tert-butyl-2-nitrophenylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. Carbaryl is known for its broad-spectrum activity against a wide range of pests and is used in various agricultural and non-agricultural settings.
作用機序
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system and ultimately, death of the insect.
Biochemical and Physiological Effects
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, muscle function, and metabolism. In addition, Methyl 4-tert-butyl-2-nitrophenylcarbamate has been shown to have effects on the reproductive system of insects, including reducing fecundity and altering sex ratios.
実験室実験の利点と制限
Carbaryl is widely used in laboratory experiments due to its broad-spectrum activity and relatively low toxicity to mammals. However, it has limitations in terms of its persistence in the environment and its potential to cause harm to non-target organisms.
将来の方向性
There are several future directions for research on Methyl 4-tert-butyl-2-nitrophenylcarbamate. One area of research is the development of new insecticides that are more effective and have fewer environmental impacts. Another area of research is the study of the mechanisms of insecticide resistance in pests and the development of new strategies for pest control. Finally, there is a need for more research on the ecological impacts of Methyl 4-tert-butyl-2-nitrophenylcarbamate and other insecticides on non-target organisms and ecosystems.
Conclusion
In conclusion, Methyl 4-tert-butyl-2-nitrophenylcarbamate is a widely used insecticide that has a broad-spectrum activity against a wide range of pests. It is used in various agricultural and non-agricultural settings and is widely used in scientific research. Carbaryl works by inhibiting the activity of acetylcholinesterase, leading to the overstimulation of the nervous system and ultimately, death of the insect. While Methyl 4-tert-butyl-2-nitrophenylcarbamate has advantages for laboratory experiments, it also has limitations in terms of its potential environmental impacts and harm to non-target organisms. There are several future directions for research on Methyl 4-tert-butyl-2-nitrophenylcarbamate, including the development of new insecticides and the study of the ecological impacts of insecticides on non-target organisms and ecosystems.
合成法
Carbaryl is synthesized by the reaction of methyl isocyanate with 4-tert-butyl-2-nitrophenol. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified and crystallized to obtain pure Methyl 4-tert-butyl-2-nitrophenylcarbamate.
科学的研究の応用
Carbaryl is widely used in scientific research for its insecticidal properties. It is used to study the effects of insecticides on the environment, as well as the impact of these chemicals on non-target organisms. Carbaryl is also used to study the mechanisms of insecticide resistance in pests and to develop new insecticides.
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
methyl N-(4-tert-butyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)8-5-6-9(13-11(15)18-4)10(7-8)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChIキー |
IBMCKWILJIGJKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)








![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)